
1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with a phenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the carboxamide derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes hydrolysis and condensation reactions under controlled conditions:
For example, basic hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate yields the carboxylic acid intermediate, which is pivotal in synthesizing pyrazolo[3,4-d]oxazin-4-one derivatives . Amidation with substituted pyridines or aromatic amines produces bioactive SDH inhibitors, such as N -(substituted pyridin-4-yl)-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxamides .
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular cyclization:
Heating 1-phenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride generates 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] oxazin-4-one, confirmed by NMR and mass spectrometry . Fusion with thiourea yields pyrazolo[3,4-d]pyrimidin-4-ones, which exhibit antifungal activity .
Functionalization of the Pyrazole Ring
The pyrazole core undergoes electrophilic substitution and cross-coupling reactions:
Visible-light photoredox catalysis enables efficient trifluoromethylation at the pyrazole C5 position, critical for enhancing antifungal potency . Halogenation with N-chlorosuccinimide (NCS) in the presence of TEMPO produces chlorinated derivatives .
Hydrogen Bonding and Crystal Engineering
The carboxamide group facilitates supramolecular assembly via hydrogen bonding:
Interaction Type | Partners | Structural Outcome | Key References |
---|---|---|---|
O–H···O/N | Water molecules, adjacent amides | 2D/3D hydrogen-bonded networks |
X-ray crystallography of N -(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (U22 ) reveals intramolecular hydrogen bonds between the amide NH and pyrazole N, stabilizing the bioactive conformation .
Biological Activity-Driven Modifications
Derivatization strategies aim to enhance antifungal and SDH-inhibitory properties:
Compound 7c demonstrates potent activity against Fusarium oxysporum (EC50 = 1.5 µg/mL), while 7f inhibits SDH enzymatic activity with IC50 = 6.9 µg/mL, outperforming penthiopyrad (IC50 = 223.9 µg/mL) . Molecular docking confirms π–π interactions with Arg59 and H-bonding with His90 in SDH .
Oxidation and Reduction Pathways
Limited oxidative/reductive transformations are reported:
Reaction Type | Reagents/Conditions | Products Formed | Key References |
---|---|---|---|
Oxidation | KMnO4, acidic conditions | Pyrazole-4-carboxylic acid derivatives | |
Reduction | LiAlH4, THF | Pyrazole-4-methanol analogs | Not reported |
Controlled oxidation of methyl-substituted analogs generates carboxylic acids, but direct studies on 1-phenyl-1H-pyrazole-4-carboxamide are sparse .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promising results in inhibiting various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, it has demonstrated antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Case Study : A study synthesized a series of 1-aryl-1H-pyrazole derivatives and evaluated their anticancer properties. The results indicated that these derivatives exhibited significant growth inhibition in multiple cancer types, suggesting the potential for developing new anticancer agents based on the pyrazole scaffold .
-
Anti-inflammatory Properties
- 1-Phenyl-1H-pyrazole-4-carboxamide has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to anti-inflammatory effects that can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Data Table :
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 75% | 82% |
- Antimicrobial Activity
- Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. This includes effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Case Study : A novel series of pyrazole derivatives were synthesized and tested for their antimicrobial activities. The results showed that certain compounds had significant inhibitory effects against various bacterial strains .
Agricultural Applications
-
Insecticidal Activity
- The compound has been explored for its insecticidal properties, particularly targeting the ryanodine receptors in insects. This mechanism suggests potential use as a novel insecticide .
- Case Study : A study synthesized several diphenyl-pyrazole derivatives and evaluated their insecticidal activities against the diamondback moth (Plutella xylostella). One derivative showed an impressive 84% larvicidal activity at a concentration of 0.1 mg L−1 .
- Fungicidal Properties
Compound | Fungicidal Activity (%) | Target Pathogen |
---|---|---|
N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | 70% | Botrytis cinerea |
Mechanism of Action
The mechanism of action of 1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain in fungi . The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-1H-pyrazole-3-carboxamide
- 1-phenyl-1H-pyrazole-5-carboxamide
Uniqueness
1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it often exhibits higher potency in biological assays and greater stability under various conditions .
Biological Activity
1-Phenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
This compound features a pyrazole ring with a carboxamide functional group, making it structurally significant for biological interactions. The general formula can be represented as follows:
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition rates. For instance, studies demonstrated its efficacy against E. coli and Pseudomonas fluorescens, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It modulates the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have shown that derivatives of this compound can significantly reduce inflammation markers, indicating its potential for treating inflammatory diseases .
Anticancer Properties
this compound has been investigated for its anticancer activity. In vitro assays revealed that it inhibits cancer cell proliferation in several lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves the inhibition of key kinases associated with tumor growth, such as Aurora-A kinase, with reported IC50 values in the low micromolar range .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts by inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation.
- Molecular Docking Studies : Computational studies have shown that the pyrazole moiety effectively binds to active sites of target enzymes, enhancing its biological efficacy .
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Inhibition Rate (%) | IC50 (µM) |
---|---|---|---|
Antimicrobial | E. coli | 54.8 ± 1.11 | N/A |
Anti-inflammatory | COX Enzyme Activity | Significant Reduction | N/A |
Anticancer | MCF-7 | N/A | 0.46 ± 0.04 |
Anticancer | HCT116 | N/A | 0.39 ± 0.06 |
Case Study: Anticancer Activity
In a study focusing on the anticancer potential of pyrazole derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that modifications to the carboxamide group could enhance its activity against specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent amidation using coupling agents (e.g., EDCI/HOBt) with amines under inert atmospheres (N₂/Ar) is employed. Optimization involves monitoring reaction progress via TLC/HPLC and adjusting temperature (60–80°C) and solvent polarity (DMF or THF) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy : Use -/-NMR to confirm substitution patterns and functional groups. IR spectroscopy identifies carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software refines structural parameters (bond angles, torsion angles). For powder samples, PXRD paired with Rietveld refinement is advised .
Q. How can solubility challenges be addressed during in vitro assays for this compound?
Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (ethanol/water mixtures) .
Q. What safety precautions are critical when handling this compound?
Refer to GHS classifications: Wear PPE (gloves, lab coat), use fume hoods for powder handling, and avoid inhalation. Store in airtight containers at 2–8°C. No specific carcinogenicity data exist, but treat as a potential irritant .
Advanced Research Questions
Q. How do substituent variations on the phenyl or amide groups influence bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –F, –NO₂) on the phenyl ring enhance antimicrobial activity. N-Methylation of the amide reduces polarity, improving membrane permeability but may lower solubility .
Q. What computational approaches predict the electronic and thermodynamic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and thermodynamic stability. Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450) .
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?
For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP restraints and validate with R-factor convergence (<5%). High-resolution data (≤0.8 Å) improves accuracy .
Q. What strategies reconcile contradictory bioassay results across different studies?
Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Control variables: solvent purity, cell line passage number, and incubation conditions. Statistical tools (ANOVA, p-value <0.05) identify outliers .
Properties
IUPAC Name |
1-phenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVARWIMYKHDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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